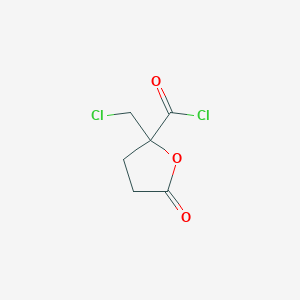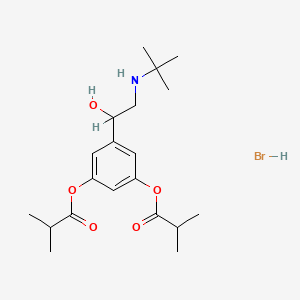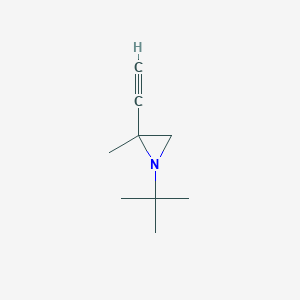
1-tert-Butyl-2-ethynyl-2-methylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-2-ethynyl-2-methylaziridine is a synthetic organic compound characterized by its unique aziridine ring structure. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of tert-butyl and ethynyl groups further enhances the compound’s chemical properties, making it a valuable building block in organic synthesis and various scientific research applications.
Preparation Methods
The synthesis of 1-tert-Butyl-2-ethynyl-2-methylaziridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine and facilitate nucleophilic substitution.
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the aziridine ring. This step may require elevated temperatures and the presence of a suitable catalyst to promote ring closure.
Chemical Reactions Analysis
1-tert-Butyl-2-ethynyl-2-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form aziridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of more complex molecules.
Addition: The ethynyl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-2-ethynyl-2-methylaziridine has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activity.
Biology: The compound’s reactivity makes it useful in the development of bioactive molecules and probes for studying biological processes.
Medicine: Research into aziridine derivatives has shown potential for developing new therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-2-ethynyl-2-methylaziridine involves its high ring strain and reactivity. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, disrupting their normal function and leading to biological effects.
Comparison with Similar Compounds
1-tert-Butyl-2-ethynyl-2-methylaziridine can be compared with other aziridine derivatives, such as:
tert-Butyl 2-methylaziridine-1-carboxylate: This compound also contains a tert-butyl group and an aziridine ring but lacks the ethynyl group, making it less reactive in certain reactions.
2-Ethyl-2-methylaziridine: Similar in structure but with an ethyl group instead of a tert-butyl group, leading to different steric and electronic properties.
1-Ethynyl-2-methylaziridine:
The uniqueness of this compound lies in its combination of tert-butyl and ethynyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
90404-08-3 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-tert-butyl-2-ethynyl-2-methylaziridine |
InChI |
InChI=1S/C9H15N/c1-6-9(5)7-10(9)8(2,3)4/h1H,7H2,2-5H3 |
InChI Key |
XIJPTCLLLYAZJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1C(C)(C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
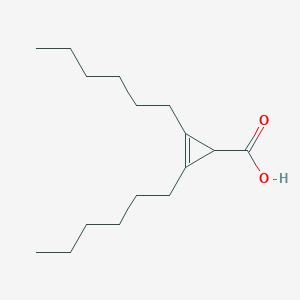
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)
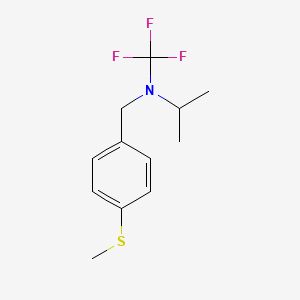

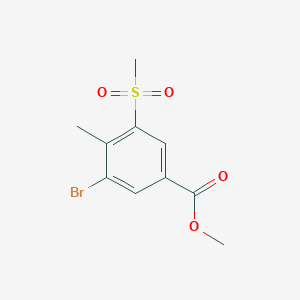
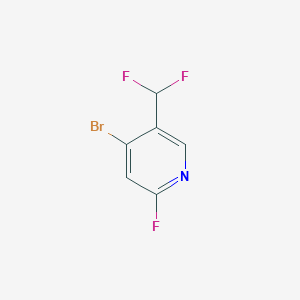
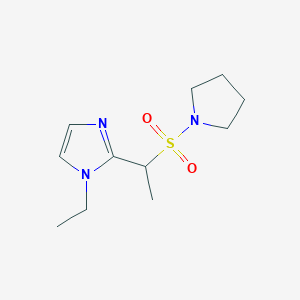
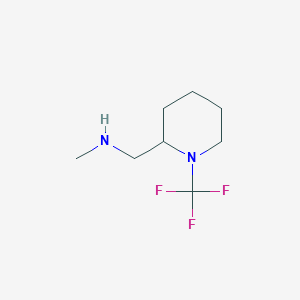
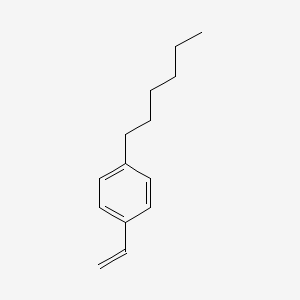
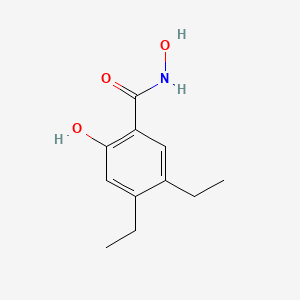
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
